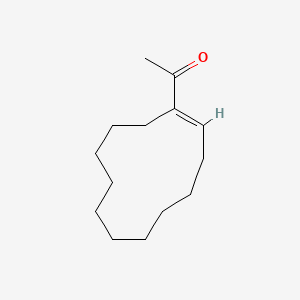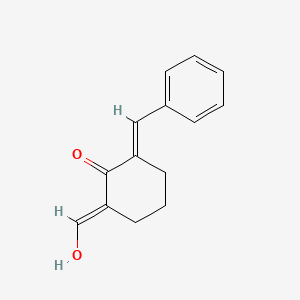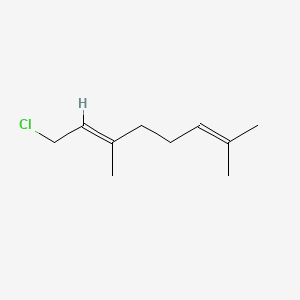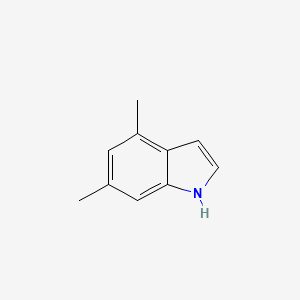
4,6-dimethyl-1H-indole
Overview
Description
4,6-Dimethyl-1H-indole (4,6-DM-1H-indole) is a heterocyclic aromatic compound with a six-member ring structure containing three nitrogen atoms. It is an important organic compound in the field of pharmaceuticals and is widely used in the synthesis of drugs and other compounds. 4,6-DM-1H-indole can be synthesized through several different methods, including the Beckmann rearrangement, the Curtius rearrangement, and the Hofmann rearrangement. This compound is known to have a wide range of applications in the scientific research and pharmaceutical industries. It has been used to study the biochemical and physiological effects of drugs and other compounds, and has been found to have potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Indole derivatives, such as 4,6-dimethyl-1H-indole, have attracted significant interest due to their diverse applications across various fields. The synthesis and characterization of novel indole derivatives through techniques like X-ray diffraction (XRD), spectroscopic methods (NMR, FT-IR, UV–Visible), and computational studies (DFT, TDDFT) have been explored. These derivatives have shown potential in nonlinear optical (NLO) applications due to their fine NLO properties, suggesting their utility in high-tech applications (Tariq et al., 2020).
Catalysis and Chemical Transformations
Indole derivatives have been synthesized using platinum-catalyzed intramolecular alkylation, demonstrating the versatility of this compound in facilitating the synthesis of complex organic compounds. This catalytic process has been effective for the cyclization of various substituted indoles, showcasing its applicability in the synthesis of tetrahydro-β-carbolinones and other cyclic indole derivatives (Liu et al., 2004).
Dual Chemosensor Applications
A novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based chemosensor has been developed for the selective recognition of Fe3+ and Cu2+ ions. This chemosensor exhibits significant potential for environmental and biological applications, indicating the versatility of indole derivatives in detecting and quantifying metal ions (Şenkuytu et al., 2019).
Antioxidant and Acetylcholinesterase Inhibition
Indole-2-carbohydrazides and their corresponding oxadiazole derivatives have been investigated for their antioxidant properties and acetylcholinesterase inhibition capabilities. These studies highlight the potential of this compound derivatives in the development of therapeutic agents for neurodegenerative diseases and oxidative stress-related conditions (Bingul et al., 2019).
Photosystem II Inhibition for Herbicidal Activity
Indole nitrogen hybrids synthesized from this compound have demonstrated inhibitory effects on photosystem II (PSII), serving as potential lead compounds for the development of new herbicides. These compounds have shown to reduce the dry biomass of specific weeds, underlining the applicability of indole derivatives in agricultural sciences (Souza et al., 2020).
Mechanism of Action
Target of Action
4,6-Dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the action of many indole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.
properties
IUPAC Name |
4,6-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQJZHJZJSFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431428 | |
| Record name | 4,6-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75948-77-5 | |
| Record name | 4,6-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



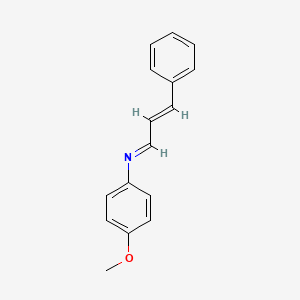
![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)

